4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Description
Historical Development of Pyrazolo[3,4-d]Pyrimidine Research
The exploration of pyrazolo[3,4-d]pyrimidines began in the mid-20th century, driven by their structural similarity to adenine. Early work focused on synthesizing purine analogs for antiviral and anticancer applications, but limited solubility and selectivity hindered progress. A pivotal shift occurred in the 1990s when researchers recognized their potential as kinase inhibitors. For example, 1H-pyrazolo[3,4-d]pyrimidine-4-amine derivatives were identified as ATP-competitive inhibitors of tyrosine kinases like SRC and ABL1.
The 2010s saw systematic structure-activity relationship (SAR) studies to refine substitutions at the 4- and 6-positions of the core scaffold. Modifications with hydrophobic groups (e.g., phenyl, cyclohexyl) improved binding to kinase hydrophobic pockets, while polar substituents (e.g., morpholine, piperazine) addressed solubility limitations. These advances culminated in compounds like erlotinib analogs and FLT3 inhibitors , which demonstrated nanomolar IC~50~ values in preclinical models.
Properties
IUPAC Name |
4-[1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O/c1-19-3-5-22(6-4-19)15-17-13-12(11-16-20(13)2)14(18-15)21-7-9-23-10-8-21/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSJQYYXQPTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane (CH₂Cl₂) and methanol (MeOH), and catalysts such as sodium sulfate (Na₂SO₄) for drying the organic layers .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the morpholine or methylpiperazine groups can be replaced with other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media at controlled temperatures.
Reduction: Performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Utilizes polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cancer Therapy
One of the primary applications of this compound lies in its potential as an anti-cancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory activity against phosphoinositide 3-kinase (PI3K), an important pathway involved in cancer cell proliferation and survival.
Case Study: PI3K Inhibition
A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against specific PI3K isoforms. The compound was tested alongside various derivatives, revealing that certain substitutions led to improved anti-tumor efficacy in vitro and in vivo models .
Neurological Disorders
The compound also shows promise in treating neurological disorders, particularly those involving dopaminergic signaling pathways. The morpholine moiety is known to enhance blood-brain barrier permeability, making it a suitable candidate for central nervous system (CNS) applications.
Case Study: Dopaminergic Activity
Research has indicated that compounds with similar structures can act as dopamine receptor modulators. In preclinical studies, derivatives exhibited neuroprotective effects and improved cognitive function in animal models of neurodegeneration .
Pharmacological Probes
In addition to therapeutic applications, this compound serves as a valuable pharmacological probe for studying cellular signaling pathways. Its ability to selectively inhibit specific kinases allows researchers to dissect complex biochemical networks involved in cell growth and survival.
Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | PI3K inhibition | Enhanced selectivity and potency against PI3K |
| Neurological Disorders | Dopamine receptor modulation | Neuroprotective effects observed |
| Pharmacological Probe | Selective kinase inhibition | Useful for studying signaling pathways |
Mechanism of Action
The mechanism of action of 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Position 4 Substitutions
- Morpholine vs. Piperidino/Chloro: Morpholine (target compound) improves water solubility and confers a balanced logP, critical for oral bioavailability. Chloro () serves as a leaving group for further functionalization. Morpholine-containing analogs (e.g., ) are common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways) due to their ability to form hydrogen bonds with catalytic lysine residues .
Position 6 Substitutions
- 4-Methylpiperazinyl vs. Methylsulfanyl/Halogens :
- The 4-methylpiperazinyl group (target compound) introduces basicity (pKa ~8.5), enhancing solubility in acidic environments (e.g., lysosomes) and enabling CNS penetration . Methylsulfanyl () increases hydrophobicity and may modulate electron density for π-stacking interactions.
- Halogenated derivatives (e.g., iodo in ) are used in radiolabeling or as intermediates for cross-coupling reactions.
Position 1 Substitutions
- Methyl vs. Aryl Groups :
- A methyl group (target compound) minimizes steric hindrance while blocking metabolic oxidation. Aryl groups (e.g., 4-methylphenyl in ) may enhance target specificity but increase molecular weight and logP.
Biological Activity
The compound 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound is characterized by its complex structure, which includes a morpholine ring and a piperazine moiety, contributing to its pharmacological potential.
Antitumor Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anti-proliferative activity compared to doxorubicin (IC50 = 9.20 µM) . The mechanism of action involves the induction of apoptosis in cancer cells, with flow cytometric analysis revealing a significant increase in apoptotic cells when treated with low micromolar concentrations of these compounds .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been crucial in enhancing biological activity. For example, variations in the piperazine substituents have been linked to improved potency against various cancer cell lines. The presence of specific functional groups appears to be pivotal for maintaining or enhancing the anticancer activity .
Study 1: Anticancer Efficacy
A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated that compounds with a morpholine ring exhibited enhanced selectivity and potency against tumor cells. The study reported that the compound induced significant apoptosis in A549 cells and inhibited cell migration, highlighting its potential as a therapeutic agent .
Study 2: Dual Inhibition Mechanism
Another investigation focused on the dual inhibition properties of pyrazolo[3,4-d]pyrimidines against EGFR and VEGFR2 pathways. The tested compounds showed IC50 values ranging from 0.3 µM to 24 µM across different cancer models. This dual-target approach suggests that compounds like This compound could be developed into multitarget inhibitors for more effective cancer therapies .
Research Findings Summary Table
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A549 | 2.24 | Induces apoptosis |
| Compound 2 | MCF-7 | 1.74 | Inhibits proliferation |
| Compound 3 | HepG2 | 9.20 | Apoptosis induction |
| Morpholine Derivative | Various | 0.3 - 24 | Dual EGFR/VEGFR2 inhibition |
Q & A
Basic Question: What synthetic routes are optimized for preparing 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine, and how are intermediates characterized?
Answer:
The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. A common approach involves:
- Step 1: Condensation of pyrazolo[3,4-d]pyrimidine precursors with 4-methylpiperazine under basic conditions (e.g., DIPEA in DMF) at 80–100°C for 12–24 hours .
- Step 2: Morpholine incorporation via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, monitored by TLC/HPLC .
- Characterization: Intermediates are validated using NMR (e.g., δ 2.42 ppm for methylpiperazine protons in DMSO-d6) and LC-MS for mass confirmation .
Basic Question: Which analytical methods are recommended for purity assessment and structural validation of this compound?
Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1.0 mL/min; retention time ~8.2 min .
- NMR: Key signals include morpholine protons (δ 3.52 ppm, singlet) and pyrazolo[3,4-d]pyrimidine aromatic protons (δ 8.21 ppm, singlet) .
- Mass Spectrometry: ESI-MS typically shows [M+H] at m/z 398.2 (calculated for CHNO) .
Advanced Question: How do substituents on the pyrazolo[3,4-d]pyrimidine core influence bioactivity, and what contradictions exist in reported data?
Answer:
- 4-Methylpiperazine: Enhances solubility and kinase inhibition (e.g., mTOR/PI3K pathways) but may reduce metabolic stability in vivo .
- Morpholine: Improves membrane permeability but can lead to off-target effects in kinase assays .
- Contradictions: Some studies report antitumor IC values <100 nM, while others show reduced potency (>500 nM) due to stereochemical variations in the morpholine substituent . Resolution requires enantiomeric separation (e.g., chiral HPLC) and crystallography .
Advanced Question: What methodologies are employed to study the hydrolytic stability of this compound under physiological conditions?
Answer:
- Kinetic Studies: Conduct pH-dependent hydrolysis in buffered solutions (pH 1.2–7.4) at 37°C, sampling at intervals (0–48 h). Degradation products are quantified via HPLC .
- Mechanistic Insight: The morpholine ring is prone to acid-catalyzed hydrolysis, forming a secondary amine intermediate (detected via NMR at δ 45.3 ppm) .
Advanced Question: How can catalytic reductive cyclization improve the synthesis of pyrazolo[3,4-d]pyrimidine intermediates?
Answer:
Palladium-catalyzed reductive cyclization of nitroarenes using formic acid as a CO surrogate achieves >80% yield:
- Conditions: Pd(OAc) (5 mol%), Xantphos (10 mol%), HCOH (2 equiv), 100°C, 6 h .
- Advantages: Avoids hazardous nitro group handling and reduces byproduct formation .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis due to potential HCl/HO evolution .
- Waste Disposal: Neutralize acidic byproducts with NaHCO before disposal .
Advanced Question: How are computational models used to predict the compound’s ADMET properties?
Answer:
- ACD/Labs Percepta: Predicts logP (~2.1), aqueous solubility (0.12 mg/mL), and CYP3A4 inhibition risk (IC ~8 μM) .
- Molecular Dynamics: Simulates binding affinity to kinase ATP pockets (e.g., ΔG = -9.8 kcal/mol for PI3Kγ) .
Advanced Question: What strategies resolve discrepancies in bioassay results between in vitro and in vivo models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
